molecular formula C16H16N2O3 B3112383 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide CAS No. 189120-09-0

6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide

Cat. No.: B3112383
CAS No.: 189120-09-0
M. Wt: 284.31 g/mol
InChI Key: UCKMIBLLWIDBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide moiety linked to a phenoxy group, which is further substituted with a 3-oxo-butyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide typically involves multiple steps, starting with the preparation of the phenoxy and nicotinamide intermediates. The key steps include:

    Preparation of 4-(3-Oxo-butyl)-phenol: This can be achieved through the Friedel-Crafts acylation of phenol with 3-oxo-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinic acid: The phenoxy intermediate is then reacted with nicotinic acid under basic conditions to form the desired product.

    Conversion to Nicotinamide: The final step involves the amidation of the nicotinic acid derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-Oxo-butyl)-phenoxy]-nicotinic acid
  • **6-[4-(3-Oxo-butyl)-phenoxy]-pyridine
  • **4-(3-Oxo-butyl)-phenoxy]-benzamide

Uniqueness

6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide stands out due to its unique combination of a nicotinamide moiety with a phenoxy group substituted with a 3-oxo-butyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[4-(3-oxobutyl)phenoxy]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)2-3-12-4-7-14(8-5-12)21-15-9-6-13(10-18-15)16(17)20/h4-10H,2-3H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKMIBLLWIDBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Reactant of Route 2
Reactant of Route 2
6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Reactant of Route 3
Reactant of Route 3
6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Reactant of Route 4
Reactant of Route 4
6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Reactant of Route 5
Reactant of Route 5
6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Reactant of Route 6
Reactant of Route 6
6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.